3-Methylisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula CHNO·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound known for its diverse biological activities and significance in medicinal chemistry. Isoquinoline derivatives, including 3-methylisoquinolin-7-ol hydrobromide, are recognized for their potential therapeutic applications, particularly in treating various diseases due to their interaction with biological targets.
3-Methylisoquinolin-7-ol hydrobromide is classified under isoquinoline derivatives, which are part of the broader category of nitrogen-containing heterocycles. These compounds are often derived from natural sources or synthesized through chemical processes. The compound can be sourced from chemical suppliers specializing in organic compounds or synthesized in laboratory settings.
The synthesis of 3-methylisoquinolin-7-ol hydrobromide typically involves cyclization reactions of suitable precursors. A common method includes:
Industrial production may optimize these methods for higher yields and purity by employing catalysts and controlled reaction conditions to enhance efficiency.
The molecular structure of 3-methylisoquinolin-7-ol hydrobromide features a methyl group at the 3-position and a hydroxyl group at the 7-position of the isoquinoline ring system. The structural representation can be summarized as follows:
The presence of both a methyl and hydroxyl group influences its reactivity and biological properties, making it a valuable compound for various applications .
3-Methylisoquinolin-7-ol hydrobromide can participate in several chemical reactions:
The specific products formed depend on the reaction conditions and reagents used, allowing for diverse synthetic applications.
The mechanism of action of 3-methylisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets within biological systems. Isoquinoline derivatives are known to inhibit certain enzymes involved in cell proliferation, potentially affecting cancer pathways. Additionally, they may interact with neurotransmitter receptors, influencing neurological functions .
Property | Value |
---|---|
Molecular Formula | CHNO·HBr |
Molecular Weight | 240.1 g/mol |
Purity | ≥95% |
Appearance | Crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties indicate that 3-methylisoquinolin-7-ol hydrobromide is a stable compound with potential solubility in aqueous environments, making it suitable for various applications.
3-Methylisoquinolin-7-ol hydrobromide has several important applications in scientific research:
Transition metal-catalyzed cascade reactions enable efficient construction of the isoquinoline scaffold in 3-methylisoquinolin-7-ol hydrobromide. Palladium-mediated tandem allylation/intramolecular amination allows direct annulation between benzylamine derivatives and allyl acetate, yielding 3-methylisoquinoline intermediates at 120°C with 78% yield [8]. Rhodium(III) catalysts facilitate C–H activation/annulation strategies, where ortho-substituted benzaldehyde oximes undergo directed cyclization with internal alkynes. Microwave assistance significantly accelerates these transformations, reducing reaction times from >24 hours to <30 minutes while improving regioselectivity at the C3 position [2] [8]. Key innovations include:
Table 1: Transition Metal-Catalyzed Isoquinoline Synthesis
Catalyst | Substrate | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Pd(OAc)₂ | 2-Iodobenzamide | 120°C, DMF, 6h | 85 | C3-methyl >20:1 |
RhCp*Cl₂ | Benzaldoxime | 80°C, TFE, MW 15min | 92 | C1-aryl >15:1 |
CuI/Ag₂CO₃ | 2-Halobenzonitriles | 100°C, Dioxane, 12h | 65 | C7-hydroxyl >10:1 |
These methodologies overcome limitations of classical approaches (Pictet-Spengler, Pomeranz-Fritsch) by enabling late-stage functionalization at C1, C3, and C7 positions critical for pharmaceutical applications [8].
Accessing enantiopure derivatives requires chiral induction during isoquinoline formation. Shi epoxidation of allylic alcohols followed by regioselective epoxide opening establishes the C7-hydroxyl stereocenter with >90% ee [5]. Organoselenium-mediated desymmetrization represents an emerging approach: Chiral diselenide catalysts (e.g., binaphthyl-derived selenides) enable enantioselective selenocyclization of o-allyl phenols, forming the isoquinoline core with concomitant C3-methyl stereocenter induction (82% ee) [10]. Key stereochemical outcomes arise from:
Table 2: Asymmetric Methods Comparison
Method | Chiral Controller | ee (%) | Key Advantage |
---|---|---|---|
Shi epoxidation | Fructose-derived ketone | 92–98 | Predictable stereocontrol at C7 |
Selenocyclization | BINAM-selenide catalyst | 78–82 | Simultaneous ring formation & chirality |
Pd/Xu-Phos catalysis | Chiral phosphine ligand | 85–90 | Compatible with C4-quaternary centers |
These strategies enable synthesis of non-racemic intermediates for kinase inhibitors and topoisomerase-targeting agents [5] [8].
Conversion of 3-methylisoquinolin-7-ol free base to its hydrobromide salt enhances crystallinity and stability. Proton transfer occurs preferentially at the isoquinoline nitrogen (pKa ≈ 4.2), forming a stable ion pair with Br⁻ counterions. Solvent selection critically influences crystal morphology:
The exothermic reaction (ΔH = –58 kJ/mol) requires controlled addition of HBr (48% aq.) in ice-cooled methanol to prevent N-alkylation byproducts. Optimal crystallization occurs at 4°C for 12 hours, achieving >99.5% purity by HPLC. Salt formation increases aqueous solubility 20-fold (from 0.8 mg/mL to 16 mg/mL) while maintaining thermal stability up to 125°C [4].
Solvent-free microwave irradiation revolutionizes 3-methylisoquinolin-7-ol synthesis, eliminating dichloroethane and reducing energy inputs by >85%. Key advances include:
Table 3: Green Synthesis Performance Metrics
Parameter | Traditional Method | MW Solvent-Free | Improvement |
---|---|---|---|
Reaction Time | 24–72 hours | 15–45 minutes | 96% reduction |
Energy Consumption | 850 kJ/mol | 120 kJ/mol | 86% reduction |
E-Factor (waste) | 32 | 4.2 | 87% reduction |
Isolated Yield | 68% | 93% | 37% increase |
These protocols align with Principle #5 of Green Chemistry (safer solvents) while enabling kilogram-scale production without specialized equipment [2] [6].
Orthogonal protection of the C7-hydroxyl and C3-methyl groups prevents undesired side reactions during isoquinoline functionalization:
C7-Hydroxyl Protection
C3-Methyl Functionalization
Table 4: Protecting Group Performance
Group | Protecting Agent | Deprotection Conditions | Compatibility | Yield (%) |
---|---|---|---|---|
TBDMS-O- | TBDMSCl, imidazole | TBAF, THF, 25°C | Amines, alkynes | 92 |
BnO- | BnBr, NaH | H₂, Pd/C, ethanol | Halogens, esters | 88 |
-CH₂Br | NBS, AIBN | Nucleophile, 60°C | Alcohols, ketones | 75 |
-CHO | SeO₂, dioxane | NaBH₄, MeOH | Carboxylic acids | 68 |
Optimal orthogonality is achieved using TBDMS for hydroxyl combined with in situ bromination of methyl, enabling sequential modification at C7 and C3 without cross-reactivity [3] .
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: